Pralnacasan

Vue d'ensemble

Description

Méthodes De Préparation

Le pralnacasan est synthétisé par une série de réactions chimiques impliquant des réactifs et des conditions spécifiques. La voie de synthèse implique généralement la formation d'une structure de base suivie de l'ajout de groupes fonctionnels pour obtenir les propriétés chimiques souhaitées . Les méthodes de production industrielle visent à optimiser le rendement et la pureté tout en assurant la rentabilité et l'extensibilité .

Analyse Des Réactions Chimiques

Le pralnacasan subit diverses réactions chimiques, notamment :

Oxydation : Implique l'ajout d'oxygène ou l'élimination d'hydrogène, souvent à l'aide d'agents oxydants.

Réduction : Implique l'ajout d'hydrogène ou l'élimination d'oxygène, généralement à l'aide d'agents réducteurs.

Substitution : Implique le remplacement d'un groupe fonctionnel par un autre, souvent à l'aide de réactifs et de conditions spécifiques.

Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium, des agents réducteurs comme l'hydrure de lithium et d'aluminium, et divers catalyseurs pour faciliter les réactions de substitution . Les principaux produits formés dépendent des conditions de réaction et des réactifs utilisés.

Applications de la recherche scientifique

Industrie : Applications potentielles dans le développement de médicaments anti-inflammatoires et d'autres agents thérapeutiques.

Mécanisme d'action

Le this compound inhibe l'enzyme de conversion de l'interleukine-1 bêta (ICE), une enzyme qui régule la production de l'interleukine-1 (IL-1) et de l'interféron gamma (IFN-γ), qui sont des médiateurs clés de l'inflammation . En inhibant l'ICE, le this compound réduit la production de ces cytokines, réduisant ainsi le processus inflammatoire . Ce mécanisme en fait un candidat prometteur pour le traitement de diverses maladies inflammatoires .

Applications De Recherche Scientifique

Mécanisme D'action

Pralnacasan inhibits interleukin-1beta converting enzyme (ICE), an enzyme that regulates the production of interleukin-1 (IL-1) and interferon-gamma (IFN-γ), which are key mediators of inflammation . By inhibiting ICE, this compound reduces the production of these cytokines, thereby curtailing the inflammatory process . This mechanism makes it a promising candidate for treating various inflammatory diseases .

Comparaison Avec Des Composés Similaires

Le pralnacasan est unique dans son inhibition puissante de l'enzyme de conversion de l'interleukine-1 bêta (ICE). Des composés similaires comprennent :

Canakinumab : Un anticorps monoclonal qui neutralise l'interleukine-1 bêta.

Rilonacept : Une protéine de fusion dimérique qui agit comme un piège à interleukine-1.

VX-765 : Un autre inhibiteur de l'ICE avec des propriétés similaires à celles du this compound.

Le this compound se distingue par sa biodisponibilité orale et sa structure non peptidique, ce qui en fait un inhibiteur efficace et polyvalent de l'ICE .

Activité Biologique

Pralnacasan, also known as VX-740, is a potent, orally bioavailable pro-drug that acts as a specific inhibitor of interleukin-1beta converting enzyme (ICE). This compound has garnered attention for its potential therapeutic applications in various inflammatory diseases, including osteoarthritis (OA), rheumatoid arthritis (RA), and inflammatory bowel disease (IBD). This article synthesizes findings from diverse studies to provide an overview of the biological activity of this compound, including its mechanisms of action, efficacy in preclinical and clinical settings, and notable case studies.

This compound inhibits ICE, an enzyme critical for the maturation of pro-inflammatory cytokines such as interleukin-1beta (IL-1β) and interleukin-18 (IL-18). By blocking this enzyme, this compound reduces the production of these cytokines, which play significant roles in promoting inflammation and tissue damage in various diseases.

Efficacy in Osteoarthritis Models

In preclinical trials, this compound demonstrated significant efficacy in reducing joint damage in mouse models of OA. Two key studies highlight its effectiveness:

- Collagenase-Induced OA Model : Mice treated with this compound at doses of 12.5 mg/kg and 50 mg/kg showed a reduction in OA severity by 13-22%, with histopathological scores indicating less joint damage compared to controls .

- STR/1N Mouse Model : In this spontaneous OA model, high-dose this compound treatment led to a significant decrease in urinary markers associated with joint damage, including hydroxylysylpyridinoline (HP) and lysylpyridinoline (LP), by 59% and 84%, respectively .

Inflammatory Bowel Disease

This compound's effects were also assessed in a murine model of dextran sulfate sodium-induced colitis. The results indicated that both intraperitoneal and oral administration significantly reduced clinical disease activity scores and decreased the expression of IL-18 in colonic tissues . This suggests that this compound may be effective in managing inflammatory bowel diseases by mitigating inflammatory responses.

Phase II Studies in Osteoarthritis

A Phase II clinical trial involving 522 patients with knee OA evaluated the safety and efficacy of this compound over 12 weeks. While the drug was well tolerated, improvements were observed across all treatment groups; however, no statistically significant differences were found between this compound and placebo regarding total WOMAC scores . Notably, changes in urine and serum markers related to bone and cartilage turnover were statistically significant but required further validation for clinical relevance.

Concerns About Liver Toxicity

Despite initial positive outcomes, clinical development faced setbacks due to liver toxicity observed in long-term animal studies. Although no similar adverse effects were reported in human trials, this toxicity prompted a voluntary suspension of further Phase II studies until additional analyses could be conducted .

Summary of Findings

The following table summarizes key findings related to the biological activity of this compound:

| Study Type | Model/Population | Key Findings |

|---|---|---|

| Preclinical | Collagenase-induced OA | Reduced joint damage by 13-22% |

| Preclinical | STR/1N mouse model | Decreased urinary HP/LP levels by 59% and 84% |

| Preclinical | Dextran sulfate colitis | Significantly reduced clinical scores; decreased IL-18 expression |

| Clinical Trial | Knee OA patients | Well tolerated; no significant difference in WOMAC scores |

| Clinical Trial | Long-term toxicity | Liver toxicity noted in animal studies; human trials unaffected |

Propriétés

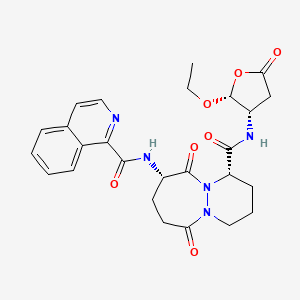

IUPAC Name |

(4S,7S)-N-[(2R,3S)-2-ethoxy-5-oxooxolan-3-yl]-7-(isoquinoline-1-carbonylamino)-6,10-dioxo-2,3,4,7,8,9-hexahydro-1H-pyridazino[1,2-a]diazepine-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H29N5O7/c1-2-37-26-18(14-21(33)38-26)29-23(34)19-8-5-13-30-20(32)10-9-17(25(36)31(19)30)28-24(35)22-16-7-4-3-6-15(16)11-12-27-22/h3-4,6-7,11-12,17-19,26H,2,5,8-10,13-14H2,1H3,(H,28,35)(H,29,34)/t17-,18-,19-,26+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXAGHAZMQSCAKJ-WAHHBDPQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1C(CC(=O)O1)NC(=O)C2CCCN3N2C(=O)C(CCC3=O)NC(=O)C4=NC=CC5=CC=CC=C54 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCO[C@H]1[C@H](CC(=O)O1)NC(=O)[C@@H]2CCCN3N2C(=O)[C@H](CCC3=O)NC(=O)C4=NC=CC5=CC=CC=C54 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H29N5O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60172873 | |

| Record name | Pralnacasan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60172873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

523.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Pralnacasan inhibits interleukin-1beta converting enzyme (ICE), an enzyme that regulates the production of IL-1 and IFN gamma - intercellular mediators that initiate and sustain the process of inflammation. Inhibiting ICE may be an effective strategy for curtailing damaging inflammatory processes common to a number of acute and chronic conditions, such as rheumatoid arthritis (RA) and osteoarthritis. | |

| Record name | Pralnacasan | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04875 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

192755-52-5 | |

| Record name | Pralnacasan [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0192755525 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pralnacasan | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04875 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Pralnacasan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60172873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PRALNACASAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N986NI319S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.